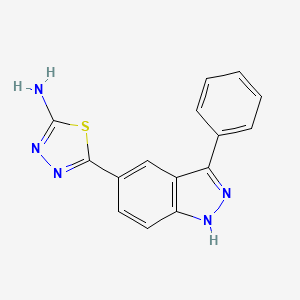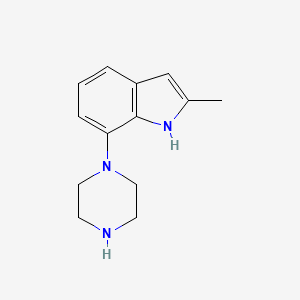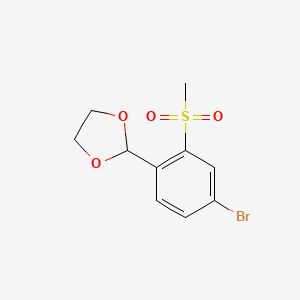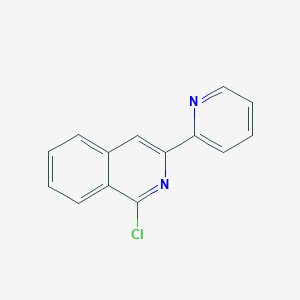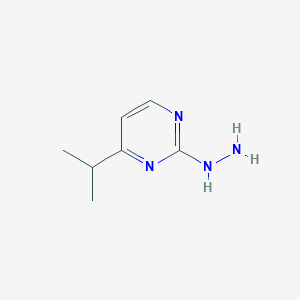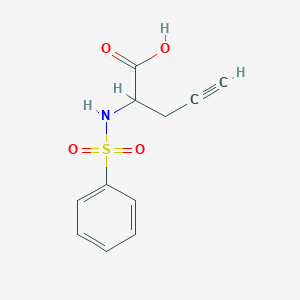
2-(Benzenesulfonamido)pent-4-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzenesulfonamido)pent-4-ynoic acid is an organic compound with the molecular formula C11H11NO4S. This compound is characterized by the presence of a benzenesulfonamide group attached to a pent-4-ynoic acid backbone. It is a derivative of pent-4-ynoic acid, which is known for its applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonamido)pent-4-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with pent-4-ynoic acid, which can be prepared by the hydrolysis of 1-chloropentyne followed by oxidation.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting pent-4-ynoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of pent-4-ynoic acid are synthesized using optimized reaction conditions to ensure high efficiency and yield.
化学反応の分析
Types of Reactions
2-(Benzenesulfonamido)pent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Alkenes or alkanes with retained sulfonamide functionality.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
2-(Benzenesulfonamido)pent-4-ynoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Benzenesulfonamido)pent-4-ynoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as a potent inhibitor of aldose reductase, an enzyme involved in the polyol pathway.
Molecular Pathways: The inhibition of aldose reductase can lead to reduced formation of sorbitol, which is implicated in diabetic complications.
類似化合物との比較
Similar Compounds
Pent-4-ynoic acid: The parent compound, known for its use in organic synthesis.
Benzenesulfonamide: A related compound with similar sulfonamide functionality.
4-Pentenoic acid: Another derivative of pent-4-ynoic acid with an alkene group instead of an alkyne.
Uniqueness
2-(Benzenesulfonamido)pent-4-ynoic acid is unique due to the combination of the alkyne and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
特性
分子式 |
C11H11NO4S |
|---|---|
分子量 |
253.28 g/mol |
IUPAC名 |
2-(benzenesulfonamido)pent-4-ynoic acid |
InChI |
InChI=1S/C11H11NO4S/c1-2-6-10(11(13)14)12-17(15,16)9-7-4-3-5-8-9/h1,3-5,7-8,10,12H,6H2,(H,13,14) |
InChIキー |
CEDVYSBJYALOGL-UHFFFAOYSA-N |
正規SMILES |
C#CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


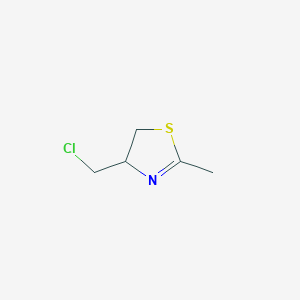
![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)
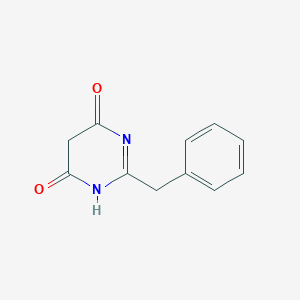
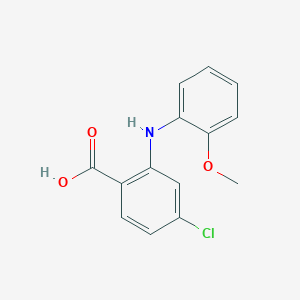
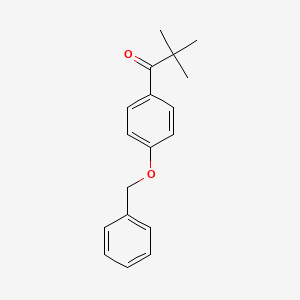
![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)
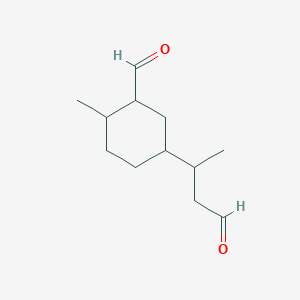

![Tert-butyl 1-[3-[(3-acetyloxy-4-methoxy-4-oxobutanethioyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate](/img/structure/B13885956.png)
